molecular formula C9H18ClNO4 B7805353 (+/-)-ACETYLCARNITINE CHLORIDE CAS No. 1219093-38-5

(+/-)-ACETYLCARNITINE CHLORIDE

Cat. No.: B7805353
CAS No.: 1219093-38-5
M. Wt: 241.68 g/mol
InChI Key: JATPLOXBFFRHDN-HPGPFNBWSA-N
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Description

(+/-)-Acetylcarnitine chloride is a chemical compound that belongs to the family of carnitine derivatives. It is a quaternary ammonium compound that plays a crucial role in the metabolism of fatty acids. This compound is known for its ability to facilitate the transport of fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. This compound is widely studied for its potential therapeutic applications, particularly in the fields of neurology and cardiology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-acetylcarnitine chloride typically involves the acetylation of carnitine. One common method is the reaction of carnitine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds as follows:

Carnitine+Acetic Anhydride(+/-)-Acetylcarnitine+Acetic Acid\text{Carnitine} + \text{Acetic Anhydride} \rightarrow \text{(+/-)-Acetylcarnitine} + \text{Acetic Acid} Carnitine+Acetic Anhydride→(+/-)-Acetylcarnitine+Acetic Acid

The resulting (+/-)-acetylcarnitine is then treated with hydrochloric acid to form this compound:

(+/-)-Acetylcarnitine+HCl(+/-)-Acetylcarnitine Chloride\text{(+/-)-Acetylcarnitine} + \text{HCl} \rightarrow \text{this compound} (+/-)-Acetylcarnitine+HCl→(+/-)-Acetylcarnitine Chloride

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(+/-)-Acetylcarnitine chloride undergoes various chemical reactions, including:

    Hydrolysis: In aqueous solutions, it can hydrolyze to form carnitine and acetic acid.

    Oxidation: It can be oxidized to form carnitine and acetyl-CoA.

    Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products Formed

    Hydrolysis: Carnitine and acetic acid.

    Oxidation: Carnitine and acetyl-CoA.

    Substitution: Various substituted carnitine derivatives depending on the nucleophile used.

Scientific Research Applications

(+/-)-Acetylcarnitine chloride has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its role in cellular metabolism and energy production.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders such as Alzheimer’s disease, depression, and neuropathic pain. It is also studied for its cardioprotective effects.

    Industry: Used in the formulation of dietary supplements and pharmaceuticals.

Mechanism of Action

The primary mechanism of action of (+/-)-acetylcarnitine chloride involves its role in the transport of fatty acids into the mitochondria. It acts as a carrier molecule, facilitating the transfer of long-chain fatty acids across the mitochondrial membrane. Once inside the mitochondria, these fatty acids undergo β-oxidation to produce acetyl-CoA, which enters the citric acid cycle to generate ATP. This process is crucial for energy production, particularly in tissues with high energy demands such as the heart and skeletal muscles.

Comparison with Similar Compounds

Similar Compounds

    L-Carnitine: A naturally occurring compound that also facilitates the transport of fatty acids into the mitochondria. Unlike (+/-)-acetylcarnitine chloride, L-carnitine does not have an acetyl group.

    Propionyl-L-Carnitine: Another derivative of carnitine that has a propionyl group instead of an acetyl group. It is studied for its potential benefits in cardiovascular health.

    Acetyl-L-Carnitine: The L-isomer of acetylcarnitine, which is more commonly found in biological systems and is often used in dietary supplements.

Uniqueness

This compound is unique due to its racemic mixture, containing both the D- and L-isomers of acetylcarnitine. This distinguishes it from the pure L-isomer, which is more commonly found in nature and used in supplements. The presence of both isomers may influence its biological activity and therapeutic potential.

Biological Activity

(+/-)-Acetylcarnitine chloride, commonly referred to as acetyl-L-carnitine (ALCAR), is a derivative of L-carnitine that plays a significant role in various biological processes, particularly in energy metabolism and neuroprotection. This article explores the compound's biological activity, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Energy Metabolism
ALCAR is crucial for the transport of long-chain fatty acids into mitochondria, where they undergo β-oxidation for energy production. It also facilitates the conversion of acetyl-CoA into energy substrates, which are essential for cellular metabolism and function . The compound helps prevent the accumulation of toxic acyl-CoAs by converting them into acylcarnitine esters, thereby protecting cells from metabolic stress .

Neuroprotective Effects
ALCAR exhibits neuroprotective properties through several mechanisms:

  • Antioxidant Activity : It reduces oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes .
  • Mitochondrial Support : ALCAR promotes mitochondrial biogenesis and function, particularly under conditions of hypoxia or injury .
  • Neurotransmitter Synthesis : The acetyl moiety from ALCAR can be utilized for the synthesis of acetylcholine, a critical neurotransmitter involved in memory and learning .

Therapeutic Applications

Alzheimer’s Disease and Cognitive Decline
Research has shown mixed results regarding ALCAR's efficacy in treating Alzheimer’s disease (AD). A notable study involved 431 patients with mild to moderate AD who were administered 3 g/day of ALCAR for one year. While overall cognitive decline was observed in both ALCAR and placebo groups, early-onset patients (aged ≤65) showed a trend towards slower decline compared to their placebo counterparts . This suggests potential benefits for younger patients with AD.

Depression and Mood Disorders
ALCAR has been investigated as a treatment for depression. A study indicated that serum levels of ALCAR were significantly lower in patients with severe depression compared to healthy controls. Post-treatment measurements showed increased levels of ALCAR, correlating with improvements in depressive symptoms . This positions ALCAR as a potential biomarker and therapeutic agent in mood disorders.

Peripheral Vascular Disease
In cardiovascular contexts, ALCAR plays a role in moderating oxidative stress and may help improve outcomes during ischemic events by preventing fatty acid accumulation that can lead to arrhythmias .

Research Findings

The following table summarizes key findings from recent studies investigating the biological activity of this compound:

Study Focus Findings Reference
Neuroprotection in ADEarly-onset AD patients on ALCAR showed slower cognitive decline compared to placebo.
Mood DisordersLower serum ALCAR levels in depressed patients; treatment increased levels and improved symptoms.
Energy MetabolismALCAR enhances mitochondrial function and reduces oxidative stress during metabolic stress.
Cardiovascular HealthPrevents toxic fatty acid accumulation during ischemia; may reduce arrhythmia risk.

Case Studies

  • Case Study on Alzheimer’s Disease
    • In a multicenter trial involving older adults with AD, participants receiving ALCAR demonstrated cognitive stability compared to those on placebo. The study highlighted the need for further exploration into age-related responses to treatment.
  • Case Study on Depression
    • An analysis involving patients with severe depression revealed significant increases in serum ALCAR levels post-treatment, suggesting its role as both a treatment option and a potential biomarker for monitoring therapeutic response.

Properties

CAS No.

1219093-38-5

Molecular Formula

C9H18ClNO4

Molecular Weight

241.68 g/mol

IUPAC Name

3-acetyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride

InChI

InChI=1S/C9H17NO4.ClH/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;/h8H,5-6H2,1-4H3;1H/i1+1,7+1;

InChI Key

JATPLOXBFFRHDN-HPGPFNBWSA-N

SMILES

CC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]

Isomeric SMILES

C[N+](C)(C)CC(CC(=O)[O-])O[13C](=O)[13CH3].Cl

Canonical SMILES

CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl

solubility

>36 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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